Cas no 2243515-59-3 (Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate)

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound featuring a thienopyrimidine core functionalized with an epoxide moiety and an ethyl ester group. Its unique structure makes it a valuable intermediate in organic synthesis, particularly for the development of pharmacologically active molecules. The presence of the reactive oxirane ring allows for further derivatization, enabling the construction of complex molecular architectures. The thienopyrimidine scaffold is known for its relevance in medicinal chemistry, often associated with bioactivity. This compound is suitable for research applications requiring precise functional group manipulation, offering synthetic versatility for the preparation of targeted derivatives in drug discovery and material science.
Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate structure
2243515-59-3 structure
Product Name:Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
CAS No:2243515-59-3
MF:C13H14N2O3S
MW:278.326861858368
CID:6602686
PubChem ID:145707152
Update Time:2025-08-05

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-6490313
    • ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
    • 2243515-59-3
    • Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate
    • Inchi: 1S/C13H14N2O3S/c1-4-17-13(16)11-6(2)8-9(10-7(3)18-10)14-5-15-12(8)19-11/h5,7,10H,4H2,1-3H3
    • InChI Key: MXHMSBNKNVWFMR-UHFFFAOYSA-N
    • SMILES: S1C(C(=O)OCC)=C(C)C2C1=NC=NC=2C1C(C)O1

Computed Properties

  • Exact Mass: 278.07251349g/mol
  • Monoisotopic Mass: 278.07251349g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 4
  • Complexity: 368
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 92.8Ų

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate Pricemore >>

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Additional information on Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 2243515-59-3): A Comprehensive Overview

Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 2243515-59-3) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential applications in the development of new therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements associated with this compound.

The chemical structure of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate is composed of a thienopyrimidine core functionalized with an ethyl ester group, a methyl substituent, and an oxirane ring. The presence of these functional groups imparts specific chemical and biological properties to the molecule. The thienopyrimidine scaffold is known for its broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The oxirane ring, on the other hand, can undergo ring-opening reactions under various conditions, making it a valuable precursor for the synthesis of more complex molecules.

The synthesis of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has been reported in several studies. One common approach involves the reaction of 5-methylthieno[2,3-d]pyrimidine-6-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. Subsequently, the introduction of the oxirane ring can be achieved through a nucleophilic substitution reaction with an appropriate epoxide precursor. This synthetic route provides a robust and scalable method for the preparation of this compound.

Recent biological studies have highlighted the potential therapeutic applications of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent antiproliferative activity against various cancer cell lines. The mechanism of action was found to involve the inhibition of key signaling pathways involved in cell proliferation and survival. Additionally, preliminary data suggest that this compound may have selective toxicity towards cancer cells while sparing normal cells, making it a promising candidate for further development as an anticancer agent.

Another area of interest is the pharmacokinetic profile of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate. Research has shown that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life in vivo. These characteristics are crucial for its potential use as an orally administered therapeutic agent. However, further studies are needed to optimize its pharmacokinetic properties and to evaluate its safety and efficacy in preclinical models.

The toxicological profile of Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has also been investigated. Initial toxicology studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant toxicity in vitro or in vivo. However, comprehensive toxicological evaluations are ongoing to ensure its safety for clinical use.

In addition to its potential as an anticancer agent, Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate has shown promise in other therapeutic areas. For example, recent studies have explored its potential as an antiviral agent against various viral infections. Preliminary data suggest that this compound may inhibit viral replication by targeting specific viral enzymes or host cell factors involved in viral entry and replication.

The future prospects for Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate are promising. Ongoing research is focused on optimizing its chemical structure to enhance its biological activity and pharmacological properties. Additionally, efforts are being made to develop novel formulations and delivery systems to improve its therapeutic efficacy and patient compliance.

In conclusion, Ethyl 5-methyl-4-(3-methyloxiran-2-yl)thieno[2,3-d]pyrimidine-6-carboxylate (CAS No. 2243515-59-3) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and favorable biological properties make it an attractive candidate for further development as a therapeutic agent. Continued research and development efforts will likely uncover new insights into its mechanisms of action and broaden its therapeutic applications.

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